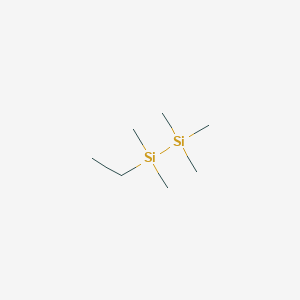

Ethylpentamethyldisilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethylpentamethyldisilane, also known as this compound, is a useful research compound. Its molecular formula is C7H20Si2 and its molecular weight is 160.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Coatings and Adhesives

Water Repellent Coatings : Ethylpentamethyldisilane is utilized as a precursor for silicone-based coatings. These coatings exhibit excellent water repellency and thermal stability, making them suitable for outdoor applications where moisture resistance is critical.

Adhesives : The compound can enhance the adhesion properties of various materials, especially in environments where traditional adhesives may fail due to moisture or temperature fluctuations. Its silane functionality promotes bonding to substrates like glass, metal, and ceramics.

Semiconductor Industry

Silicon-Based Materials : In semiconductor manufacturing, this compound serves as a precursor for depositing silicon-containing films. These films are crucial in the fabrication of integrated circuits and photovoltaic devices due to their electrical properties and stability under operational conditions .

Dopant Source : The compound can also be used as a dopant source in silicon-based materials, allowing for the modification of electrical characteristics essential for device performance.

Chemical Synthesis

This compound plays a role in organic synthesis as a reagent. It can be involved in reactions that require silanes for the formation of organosilicon compounds, which are important in various chemical processes.

Research Applications

Research studies have explored the gas-phase chemistry of alkylsilane molecules, including this compound. These studies provide insights into its behavior under different conditions, contributing to the understanding of silane chemistry and its potential applications in new material development .

Case Studies

化学反応の分析

Cleavage and Substitution Reactions

Ethylpentamethyldisilane undergoes selective bond cleavage and substitution under various conditions:

-

Halogen Cleavage :

Me3Si SiMe2Et+X2→Me3SiX+Me2EtSiX(X I Br)

Reactions with iodine (I2) or bromine (Br2) proceed via first-order kinetics in disilane and halogen. For example:The reaction rate depends on the steric bulk of substituents, with smaller halogens (e.g., Cl) showing slower kinetics compared to I2 or Br2 .

-

Nucleophilic Substitution :

Acetate ions in acetic acid induce a two-step process:

Key Data

| Reaction Type | Conditions | Products | Rate Constant (k) |

|---|---|---|---|

| Iodine Cleavage | RT, Et2O solvent | Me3SiI + Me2EtSiI | 5.2×10−4s−1 |

| Acetate Substitution | Reflux, AcOH | (Acetoxymethyl)pentamethyldisilane | Not reported |

Thermal Decomposition and Silylene Generation

Pyrolysis of this compound at 300–500°C generates silylene intermediates (e.g., Me2Si:), which participate in downstream reactions:

-

Mechanism :

Me3Si SiMe2EtΔMe2Si +MeEtSiH+PropeneSilylenes react with dienes (e.g., 1,3-butadiene) to form silacyclohexadienes .

-

Kinetics :

First-order dependence on disilane concentration, with activation energies (Ea) ranging from 40–60 kcal/mol depending on substituents .

Decomposition Products

| Temperature (°C) | Major Products | Minor Products |

|---|---|---|

| 300–400 | Me2Si:, MeEtSiH | Silacyclopentenes |

| 450–500 | Propene, CH4 | Cross-linked polysilanes |

Photolytic Reactions and Intermediate Formation

UV irradiation (248 nm) induces Si–Si bond homolysis, producing reactive intermediates:

-

Silatrienes :

Photolysis in acetonitrile yields 1,3,5-(1-sila)triene intermediates (λmax=490nm) . -

Quenching Studies :

Silatrienes react rapidly with oxygen (k=2.1×109M−1s−1) and alcohols (e.g., ethanol, k=1.5×106M−1s−1) .

Catalyst Comparison

| Catalyst | Reaction Type | Selectivity (%) | Yield (%) |

|---|---|---|---|

| AgNO3 | Hydrosilylation | 85 | 92 |

| Ru(bpy)3Cl2 | Photoredox coupling | 98 | 98 |

Mechanistic Insights

-

H-Abstraction Kinetics :

H-abstraction from the primary silicon site by CH3 radicals has a lower activation energy (Ea=10.0kcal mol) compared to secondary sites (Ea=15.0kcal mol) . -

Electronic Effects :

Electron-withdrawing groups (e.g., Cl) slow Si–Si cleavage, while bulky substituents hinder silylene recombination .

特性

CAS番号 |

15063-64-6 |

|---|---|

分子式 |

C7H20Si2 |

分子量 |

160.4 g/mol |

IUPAC名 |

ethyl-dimethyl-trimethylsilylsilane |

InChI |

InChI=1S/C7H20Si2/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3 |

InChIキー |

AIYNVZFMBDWFLW-UHFFFAOYSA-N |

SMILES |

CC[Si](C)(C)[Si](C)(C)C |

正規SMILES |

CC[Si](C)(C)[Si](C)(C)C |

Key on ui other cas no. |

15063-64-6 |

同義語 |

1-Ethyl-1,1,2,2,2-pentamethyldisilane |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。